4-(2,6-Dimethylbenzoyl)quinoline
Overview
Description
Quinoline derivatives, including 4-(2,6-Dimethylbenzoyl)quinoline , are privileged heterocyclic rings found in numerous drug molecules and bioactive compounds. These compounds exhibit a wide range of pharmacological activities, making them attractive targets for synthetic chemists and medicinal researchers .
2.
Synthesis Analysis
The synthesis of quinolines has been a subject of interest for organic and medicinal chemists. One notable method is the 2-azidobenzaldehyde-based [4+2] annulation , which allows the construction of quinoline derivatives. This approach leads to the formation of fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds. The use of 2-azidobenzaldehyde as a key building block enables efficient access to these valuable heterocycles .
3.
Molecular Structure Analysis
The molecular formula of This compound is C₁₈H₁₅NO , with a molecular weight of 261.32 g/mol . Its chemical structure consists of a quinoline core substituted with a 2,6-dimethylbenzoyl group. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or computational methods .
4.
Chemical Reactions Analysis
The reactivity of This compound can be explored through various chemical reactions. For instance, it may undergo nucleophilic substitution, oxidation, or reduction reactions. Investigating its behavior under different conditions provides insights into its synthetic versatility and potential applications .
5.
Mechanism of Action
Properties
IUPAC Name |
(2,6-dimethylphenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-11-19-16-9-4-3-8-14(15)16/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPIPEANMBFMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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